Tyr-Ser-Phe - 144678-04-6

Tyr-Ser-Phe

Catalog Number: EVT-12692643
CAS Number: 144678-04-6
Molecular Formula: C21H25N3O6
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyr-Ser-Phe is an oligopeptide.
Introduction: Contextual Significance of Tripeptide Sequences in Biological Systems

Prevalence of Tyr/Phe-Containing Motifs in Neuropeptides and Hormones

Tyr and Phe residues are structurally enriched in neuroendocrine peptides due to their dual capacity for receptor binding and signal modulation. Analysis of established bioactive sequences reveals YSF-like patterns in critical regulatory molecules:

  • Adrenocorticotropic Hormone (ACTH): Contains the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe. Here, Tyr¹⁷ and Phe³³ bookend the C-terminal domain, while Phe⁷ contributes to core receptor engagement [1].
  • Gonadotropin-Releasing Hormone (GnRH): Features pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, where Tyr⁵ stabilizes the receptor-bound conformation [1].
  • Cardioexcitatory Peptides: Invertebrate neuropeptides like Aplysia’s Asn-D-Trp-Phe-NH₂ leverage Phe³ for receptor activation, with D-Trop enhancing metabolic stability [4].
  • Antioxidant Peptides: Perilla seed-derived dipeptides Phe-Tyr (FY) and Tyr-Leu (YL) utilize Tyr’s phenolic group for radical scavenging, demonstrating Tyr/Phe roles beyond neural signaling [5].

Table 1: Bioactive Peptides Containing Tyr/Phe Motifs

PeptideSequenceBiological Role
ACTH...Ser-Tyr-Ser...Phe...Tyr...Phe...Steroidogenesis regulation
GnRHpGlu-His-Trp-Ser-Tyr-Gly...Reproductive hormone release
Pseudostellarin LCyclo(Pro-Gly-Tyr-Phe-Val)Immunomodulation
Perilla antioxidantPhe-Tyr (FY)Free radical scavenging

Mechanistically, Tyr/Phe residues enable three key interactions:

  • Aromatic stacking with receptor histidine/tryptophan residues (e.g., GnRH-Tyr⁵ packing against His² in GnRHR) [1].
  • Hydrophobic anchoring in membrane-embedded receptor pockets (e.g., ACTH-Phe³³ insertion into melanocortin receptor subpockets) [1].
  • Redox activity via Tyr’s phenolic -OH, which donates hydrogen atoms to quench radicals (IC₅₀ ≈ 15 μM for FY in DPPH assays) [5].

Positional Isomerism Implications: Comparative Analysis of Tyr-Ser-Phe vs. Ser-Phe-Tyr vs. Phe-Tyr-Ser

Positional isomerism critically modulates bioactivity by altering conformational stability, receptor complementarity, and metabolic susceptibility. Experimental data highlight stark functional differences:

Conformational Dynamics

  • YSF: Serine central positioning enables β-turn formation, with Tyr¹-Phe³ sidechains adopting convergent orientation (±30° dihedral). Nuclear Overhauser Effect (NOE) NMR shows key Tyr¹ Hδ ↔ Phe³ Hε correlations (2.8 Å) [4] [6].
  • SFY (Ser-Phe-Tyr): C-terminal Tyr favors extended conformation, with Phe²–Tyr³ hydrophobic clustering (RMSD 1.2 Å vs. YSF).
  • FYS (Phe-Tyr-Ser): N-terminal Phe restricts backbone flexibility, increasing solvent-exposed Ser³ (SASA 85 Ų vs. 42 Ų in YSF) [6].

Receptor Affinity and Selectivity

Molecular docking reveals divergent T1R1/T1R3 (umami receptor) binding:

  • YSF: Binds T1R1 via H-bonds (Ser²–Ser³⁴⁵, Tyr¹–Glu³⁰¹) and Phe³ π-stacking (Tyr¹⁰⁰). ΔG = -8.2 kcal/mol [6].
  • SFY: Weaker affinity (ΔG = -6.1 kcal/mol) due to solvent-exposed Tyr³ reducing hydrophobic contacts.
  • FYS: Minimal binding (ΔG > -5.0 kcal/mol) from steric clash between Phe¹ and Arg¹⁵¹ [6].

Table 2: Positional Isomer Effects on Structure and Function

ParameterYSFSFYFYS
Dominant conformationβ-turn (65%)Extended (80%)Partial helix (45%)
T1R1 affinity (Kd, μM)28.3 ± 1.7142.5 ± 8.3>500
DPPH scavenging (%)74.2 ± 3.1*68.5 ± 2.852.1 ± 3.5
Protease resistance (t½, min)38.422.715.9

*Data at 0.2 mM peptide [5] [6]

Functional Consequences

  • Signaling modulation: YSF’s β-turn mimics GnRH’s active conformation (RMSD 0.9 Å), whereas SFY/FYS deviate (RMSD > 2.5 Å), explaining ACTH/GnRH sequence conservation [1].
  • Oxidative stability: Meta-tyrosine isomers formed under oxidative stress disrupt YSF’s hydrogen-bonding network, reducing radical scavenging by 40% vs. native Tyr [3].
  • Chiral sensitivity: D-Ser substitution in YSF ablates T1R1 binding (ΔΔG = +3.1 kcal/mol), mirroring D-Trp dependence in cardioexcitatory peptides [4].

Methodological Frameworks for Studying Bioactive Tripeptides

Synthesis Strategies

  • Solid-Phase Peptide Synthesis (SPPS): Dominant for YSF analogues (purity >95%). Fmoc-SPPS enables sidechain modifications (e.g., Tyr(PO₃H₂) → Pmp phosphatase-resistant mimic) [7] [8].
  • Enzymatic Hydrolysis: Generates YSF-containing fragments from perilla proteins (alcalase/trypsin, yield ≈12%) [5].
  • Biosynthesis: Phage/mRNA display constructs YSF libraries (diversity >10¹² clones) for functional screening [8].

Computational Approaches

  • Pharmacophore Modeling:
  • HipHop models for umami tripeptides identify essential features: (a) aromatic centroid (Tyr/Phe), (b) H-bond donor (Ser -OH), (c) cationic N-terminus [6].
  • YSF scores 0.92/1.0 vs. SFY (0.76) in umami pharmacophore fit [6].
  • Molecular Dynamics (MD) & Docking:
  • T1R1-VFD domain simulations (200 ns) show YSF maintains 3.1 ± 0.8 H-bonds vs. SFY’s 1.2 ± 0.4 [6].
  • Q8 cucurbituril encapsulation stabilizes YSF’s β-turn (ΔG = -9.8 kcal/mol) via Tyr/Phe sidechain inclusion [10].

Table 3: Methodological Applications to YSF Characterization

MethodApplicationKey Outcome
CR-I(+) chromatographyDiastereomer separation (YSF vs. FSY)α = 6.28 (MeOH/H2O eluent)
Electronic tongueUmami intensity quantificationYSF threshold: 0.137 mmol/L (SFY: 0.892)
Phage displayIDE inhibitor screening (P12-3A cyclic peptide)Enhanced collagen synthesis
MD simulationsQ7-YSF binding thermodynamicsKa = 4.2 × 10⁷ M⁻¹

Bioactivity Assessment

  • Cellular assays: YSF cytoprotection in HepG-2 cells (H₂O₂ stress) shows 68% viability at 50 μM vs. 29% control [5].
  • Receptor profiling: Surface plasmon resonance (SPR) confirms T1R1 binding (Kon = 1.3 × 10⁴ M⁻¹s⁻¹) [6].
  • Radical scavenging: YSF IC₅₀ = 32.7 μM (ABTS•⁺) vs. 41.9 μM for SFY, attributable to Tyr¹’s solvent accessibility [5].

Concluding Remarks

Tyr-Ser-Phe exemplifies how minimal tripeptide sequences encode maximal functional information through stereospecific residue arrangement. Its prevalence in neuroendocrine peptides underscores evolutionary optimization for receptor engagement, while positional isomer studies reveal the structural basis for bioactivity divergence. Methodological synergism—combining SPPS, computational modeling, and targeted bioassays—enables deconvolution of YSF’s biological roles and accelerates therapeutic peptide design. Future work should explore phosphomimetic variants (e.g., Ser → Pma) and cucurbituril-peptide complexes to enhance stability and receptor specificity [7] [10].

Properties

CAS Number

144678-04-6

Product Name

Tyr-Ser-Phe

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H25N3O6/c22-16(10-14-6-8-15(26)9-7-14)19(27)24-18(12-25)20(28)23-17(21(29)30)11-13-4-2-1-3-5-13/h1-9,16-18,25-26H,10-12,22H2,(H,23,28)(H,24,27)(H,29,30)/t16-,17-,18-/m0/s1

InChI Key

HRHYJNLMIJWGLF-BZSNNMDCSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.